1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with phenyl substituents at positions 1 and 5, and a carboxylic acid group at position 4. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and industrial fields. The compound's unique structure contributes to its potential therapeutic effects, making it a subject of interest in various scientific studies.
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid can be sourced from various chemical suppliers and is classified as an organic compound due to its carbon-based structure. It is identified by the Chemical Abstracts Service number 98700-53-9, which facilitates its recognition in scientific literature and databases. Pyrazole derivatives like this compound are extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, notably the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A common synthetic route involves the reaction of para-substituted acetophenones with phenylhydrazine in the presence of sodium acetate under controlled conditions. This method allows for the formation of the desired pyrazole structure through a multi-step process involving condensation and subsequent functionalization.
The synthesis typically involves:
The molecular formula of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is CHNO. The structure consists of:
Key structural data include:
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation and thionyl chloride for converting carboxylic acids into acid chlorides. The resulting derivatives can further react to form amides or esters depending on the reaction conditions applied .
The mechanism of action for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes related to prostaglandin biosynthesis. Similar compounds have been shown to inhibit hematopoietic prostaglandin D synthase, suggesting that this compound may affect inflammatory pathways.
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and is capable of penetrating the blood-brain barrier, which enhances its potential therapeutic applications in neurology and inflammation-related disorders.
Relevant data from analyses such as infrared spectroscopy confirm functional groups present in the molecule, while mass spectrometry provides molecular weight confirmation .
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid has several scientific applications:
Cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives is the most direct route to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. This approach leverages the inherent reactivity of 1,3-dicarbonyl systems to form the pyrazole core through regioselective ring closure. As demonstrated by Şahan (2013), treatment of ethyl benzoylacetate with phenylhydrazine generates a 1,3-diphenylpyrazolone intermediate, which undergoes Vilsmeier formylation and subsequent oxidation to install the C4-carboxylic acid functionality [2]. The regiochemistry is controlled by the electronic properties of the β-dicarbonyl substituents, with phenyl groups preferentially occupying the N1 and C5 positions [6].
Critical parameters influencing yield and regioselectivity:
Table 1: Cyclocondensation Approaches to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
β-Dicarbonyl Precursor | Hydrazine Derivative | Conditions | Yield (%) | Regioselectivity | |
---|---|---|---|---|---|
Ethyl benzoylacetate | Phenylhydrazine | Xylene, reflux, 6h | 72 | >98% 1,5-isomer | |
Dibenzoylmethane | Hydrazine hydrate | EtOH, 80°C, 4h | 68 | 1:1 regiomeric mix | |
4-(Ethoxycarbonyl)-2,3-furandione | N-Benzylidene-N'-phenylhydrazine | Toluene, Δ, 3h | 87 | Exclusive 1,5-diphenyl | [4] |
The Vilsmeier-Haack protocol provides an alternative pathway for constructing the pyrazole nucleus while simultaneously introducing carboxylic acid functionality. This electrophilic formylation reaction employs POCl₃/DMF systems to generate chloromethyleneiminium ions that react with hydrazone precursors. As reported by researchers at Yozgat Bozok University, 1,5-diphenyl-1H-pyrazole-4-carboxaldehydes formed via this method undergo selective oxidation using KMnO₄/CuSO₄ to yield the target carboxylic acid [6].
Key mechanistic features:
The method's superiority lies in its ability to position the carboxylic acid group exclusively at C4, avoiding the regioisomer contamination common in cyclocondensation approaches. Recent optimizations demonstrate that microwave-assisted Vilsmeier reactions reduce processing time from 12 hours to 35 minutes while maintaining yields above 80% [6].
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid's synthetic utility is greatly enhanced through conversion to its acid chloride derivative. This reactive intermediate serves as a linchpin for diverse functionalizations. As detailed in antimicrobial studies, treatment with oxalyl chloride (COCl₂) in anhydrous dichloromethane generates 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride within 2 hours at 0-5°C [2]. This moisture-sensitive intermediate enables nucleophilic acyl substitutions under mild conditions:
Table 2: Derivatives Synthesized via Acid Chloride Intermediate
Nucleophile | Product Class | Reaction Conditions | Yield Range (%) | Application | |
---|---|---|---|---|---|
CH₃OH | Methyl ester | Pyridine, DCM, 0°C, 2h | 85-90 | Crystallography studies | |
NH₂NHCH₃ | N-Methylhydrazide | Xylene, reflux, 3h | 75-80 | Antimicrobial agents | [2] |
Benzene | 4-Benzoylpyrazole | AlCl₃, DCM, 25°C, 12h | 65-70 | Fluorescence materials | |
p-Toluidine | Carboxamide | THF, triethylamine, 0°C, 1h | 82-88 | Cannabinoid receptor ligands | [6] |
Thermal decarboxylation provides a strategic route to pharmaceutically valuable 1,5-diphenyl-1H-pyrazole derivatives. When heated above 220°C in quinoline with catalytic copper, the carboxylic acid group is cleanly eliminated to yield 1,5-diphenylpyrazole as a white crystalline solid (m.p. 100-103°C) [9]. This radical-mediated process proceeds through a six-membered transition state, with copper acting as a single-electron oxidant [5].
Esterification alternatives:
Decarboxylative cross-coupling has emerged as particularly valuable strategy. Charge-transfer complex-mediated photoredox decarboxylation enables C-C bond formation without transition metals. The carboxylic acid forms an electron donor-acceptor complex with 4-CzIPN photocatalyst, undergoing single-electron oxidation to generate aryl radicals that couple with heteroarenes [5]. This method preserves the pyrazole ring integrity while enabling diversification at the C4 position.
Strategic molecular hybridization enhances the biological potential of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. Two predominant approaches have been developed:
Thiazole conjugation:Carboxamide coupling with 2-aminothiazoles using EDC/HOBt yields hybrid structures with dual pharmacophores. Computational studies (MEP, Hirshfeld surface) confirm charge delocalization across both heterocycles, enhancing hydrogen bonding capacity. These hybrids demonstrate:
Chalcone tethering:Knoevenagel condensation between pyrazole-4-carbaldehydes and methyl ketones generates α,β-unsaturated ketone hybrids. These extended π-systems show:
Table 3: Hybrid Derivatives and Their Bioactivities
Hybrid System | Synthetic Route | Biological Activity | Potency | Mechanistic Insight | |
---|---|---|---|---|---|
Pyrazole-thiazole | Carbodiimide-mediated coupling | Antifungal (SDH inhibition) | MIC = 8-32 μg/mL | Disrupts mitochondrial respiration | [6] |
Pyrazole-chalcone | Claisen-Schmidt condensation | CB1 receptor antagonism | Kᵢ = 12 nM | Competitive binding to orthosteric site | |
Pyrazole-triazole | Click chemistry (CuAAC) | Anticancer (Apoptosis induction) | IC₅₀ = 3.7 μM (HeLa) | Caspase-3/7 activation | |
Pyrazole-oxadiazole | Hydrazide-cyclization | Antibacterial (Gram-positive pathogens) | Zone inhibition 15 mm | Cell wall biosynthesis inhibition | [8] |
The molecular docking studies of these hybrids reveal π-π stacking interactions with Phe200 and Trp279 residues in the CB1 receptor binding pocket, explaining their enhanced affinity compared to monomeric pyrazole derivatives [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8